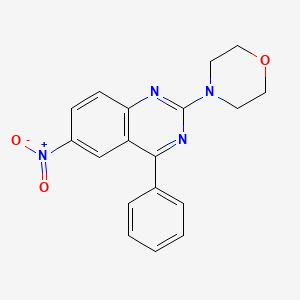
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline (also known as PD153035) is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mécanisme D'action
PD153035 works by selectively binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and proliferation. This inhibition of EGFR signaling ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been demonstrated to inhibit the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, PD153035 has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
PD153035 has several advantages for use in lab experiments. It is highly specific for EGFR and has minimal off-target effects, making it a valuable tool for studying EGFR signaling pathways. However, PD153035 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research involving PD153035. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of PD153035. Additionally, there is ongoing research into the combination of PD153035 with other cancer therapies to enhance its efficacy. Finally, there is a growing interest in the use of PD153035 as a diagnostic tool for the detection of EGFR mutations in cancer patients.
Méthodes De Synthèse
PD153035 can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl acetoacetate to form 2-nitro-4-phenylquinoline. This compound is then reacted with morpholine to form 2-(4-morpholinyl)-4-phenylquinazoline, which is subsequently nitrosated to form PD153035.
Applications De Recherche Scientifique
PD153035 has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
4-(6-nitro-4-phenylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)20-18(19-16)21-8-10-25-11-9-21/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGKENRHVXBDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Morpholinyl)-6-nitro-4-phenylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

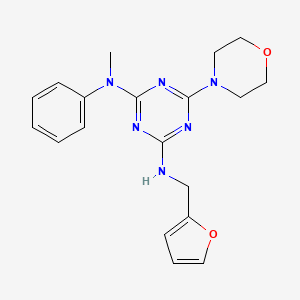
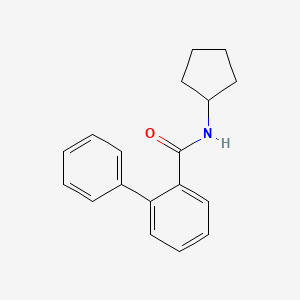
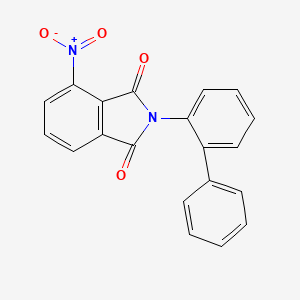

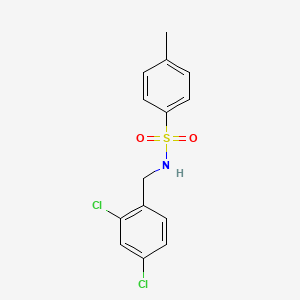

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(3-nitrobenzylidene)propanohydrazide](/img/structure/B5782824.png)
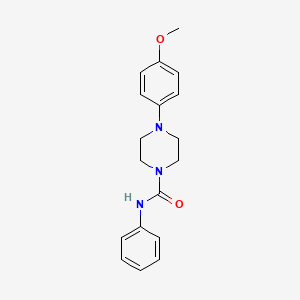
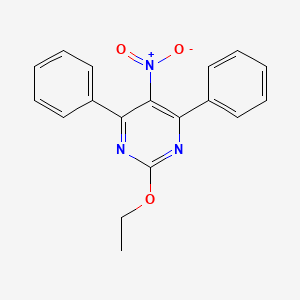
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5782857.png)
